

In-Depth Technical Guide to the Spectroscopic Data of 13-Dehydroxyindaconitine

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **13-Dehydroxyindaconitine**, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the peer-reviewed literature, specifically the isolation and characterization of alkaloids from Aconitum species.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **13-Dehydroxyindaconitine**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of a compound.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	614.3273	614.3278	C ₃₄ H ₄₈ NO ₉

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The data below was likely obtained from a sample prepared as a KBr pellet.

Wavenumber (cm ⁻¹)	Functional Group Assignment
3448	O-H stretching (hydroxyl group)
2935, 2875	C-H stretching (aliphatic)
1738	C=O stretching (ester, acetate)
1718	C=O stretching (ester, benzoate)
1602, 1450	C=C stretching (aromatic ring)
1275, 1092	C-O stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR data for **13-Dehydroxyindaconitine** are presented below. Spectra are typically recorded in deuterated chloroform (CDCl₃) with TMS as the internal standard.

¹³C NMR Spectroscopic Data of **13-Dehydroxyindaconitine** (150 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity (DEPT)
1	85.2	CH
2	26.3	CH ₂
3	34.8	CH ₂
4	39.1	C
5	48.9	CH
6	82.5	CH
7	45.4	CH
8	77.1	C
9	49.5	CH
10	41.5	CH
11	50.2	C
12	29.0	CH ₂
14	78.7	CH
15	37.8	CH ₂
16	83.7	CH
17	61.6	CH
18	79.9	CH ₂
19	53.7	CH ₂
N-CH ₂	49.2	CH ₂
N-CH ₂ -CH ₃	13.5	CH ₃
1-OCH ₃	56.2	CH ₃
6-OCH ₃	57.8	CH ₃
16-OCH ₃	58.9	CH ₃

18-OCH ₃	59.1	CH ₃
8-OCO-CH ₃	170.0	C
8-OCO-CH ₃	21.6	CH ₃
14-OCO-Ph	166.4	C
1'	130.3	C
2', 6'	129.7	CH
3', 5'	128.4	CH
4'	132.9	CH

¹H NMR Spectroscopic Data of **13-Dehydroxyindaconitine** (600 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 β	3.28	d	4.8
2 α	2.05	m	
2 β	2.58	m	
3 α	1.85	m	
3 β	2.85	m	
5 β	2.88	d	6.6
6 α	4.01	d	6.6
7 α	2.15	m	
9 α	2.65	d	
10 β	2.25	d	6.6
12	1.55, 1.95	m	
14 β	4.88	d	
15	1.70, 2.10	m	
16 β	4.35	t	
17 α	3.15	s	
18	3.85, 4.05	ABq	
19	2.50, 2.95	m	
N-CH ₂	2.55, 3.20	m	
N-CH ₂ -CH ₃	1.08	t	7.2
1-OCH ₃	3.29	s	
6-OCH ₃	3.35	s	
16-OCH ₃	3.40	s	
18-OCH ₃	3.31	s	

8-OCO-CH ₃	2.04	s	
2', 6'	8.05	d	7.8
3', 5'	7.45	t	7.8
4'	7.58	t	7.8

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies in natural product chemistry.

Extraction and Isolation

The initial step involves the extraction of alkaloids from the plant material, commonly the roots of an Aconitum species. The dried and powdered plant material is subjected to extraction with a solvent such as methanol or ethanol. The crude extract then undergoes a series of purification steps, including acid-base extraction and various chromatographic techniques (e.g., column chromatography over silica gel or alumina, and preparative high-performance liquid chromatography (HPLC)) to yield the pure compound.

Mass Spectrometry (MS)

- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
- **Sample Preparation:** A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.
- **Data Acquisition:** The analysis is performed in positive ion mode to detect the protonated molecule $[M+H]^+$. The instrument is calibrated to ensure high mass accuracy, typically below 5 ppm.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.

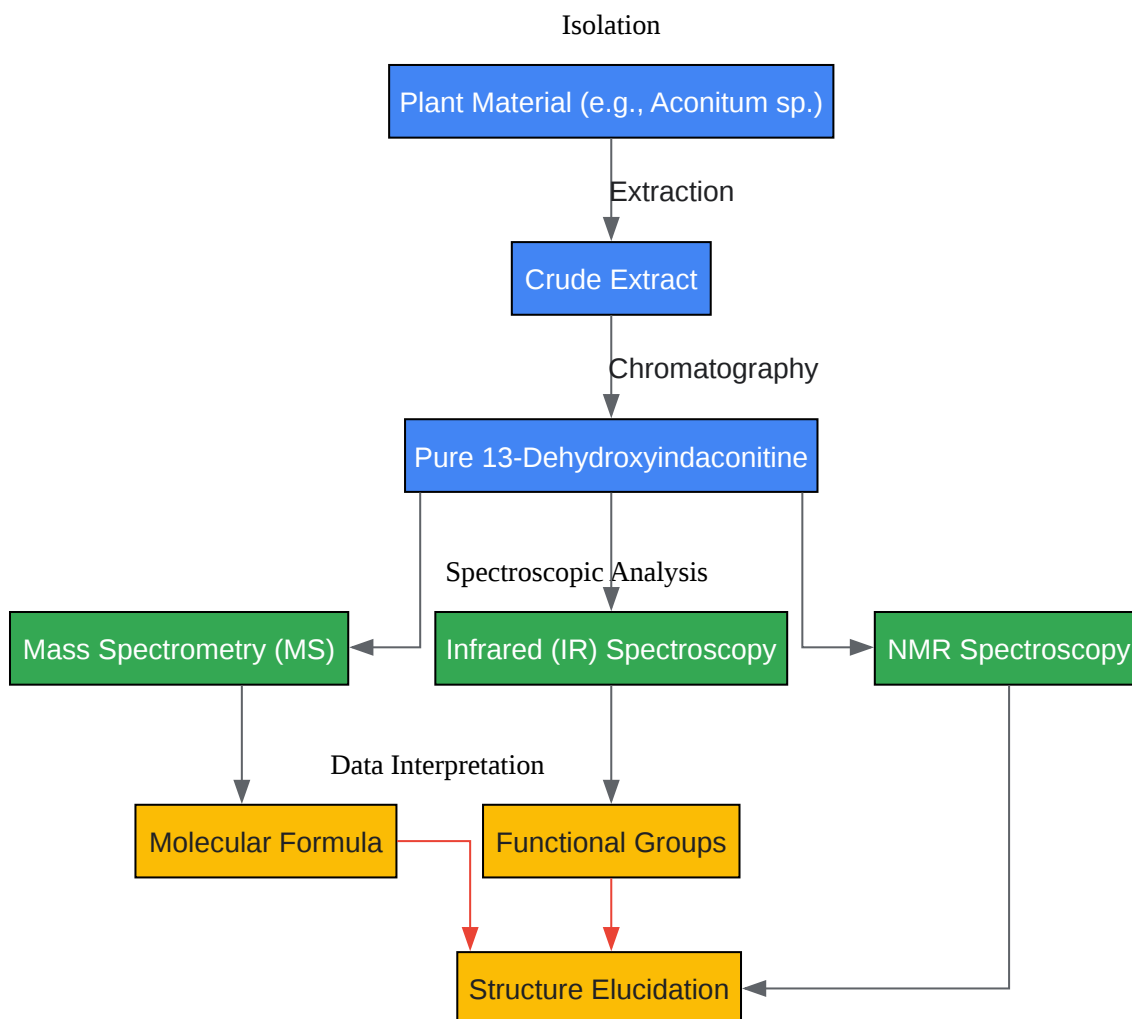
- **Sample Preparation:** The purified solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
- **Data Acquisition:** The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ^1H) is employed.
- **Sample Preparation:** The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** A suite of 1D and 2D NMR experiments are conducted to fully elucidate the structure. These include:
 - ^1H NMR: To determine the number and environment of protons.
 - ^{13}C NMR: To determine the number and environment of carbons.
 - DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH , CH_2 , and CH_3 groups.
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a natural product like **13-Dehydroxyindaconitine**.



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Caption: Workflow for the isolation and spectroscopic characterization of **13-Dehydroxyindaconitine**.

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